5-Fluoro-7-methyl isatin

Medicinal Chemistry Oncology Drug Discovery

5-Fluoro-7-methyl isatin (749240-57-1) combines C5-fluorine and C7-methyl groups that synergistically confer anticancer potency exceeding doxorubicin against MCF-7 and HCT-116 lines. Its antibacterial activity against MRSA and E. coli surpasses vancomycin and ciprofloxacin, respectively. Unlike mono-substituted or regioisomeric analogs, this specific substitution enables a halogen-dependent redox mechanism and unique mass spec fragmentation for unambiguous identification. Procure ≥98% purity to advance SAR-driven anticancer or antimicrobial programs. Request gram-to-kilogram quotes today.

Molecular Formula C9H6FNO2
Molecular Weight 179.15 g/mol
CAS No. 749240-57-1
Cat. No. B1284718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-7-methyl isatin
CAS749240-57-1
Molecular FormulaC9H6FNO2
Molecular Weight179.15 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1NC(=O)C2=O)F
InChIInChI=1S/C9H6FNO2/c1-4-2-5(10)3-6-7(4)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13)
InChIKeyUTQPVTUKUNIWMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-7-methyl Isatin (CAS 749240-57-1) for Research and Procurement


5-Fluoro-7-methyl isatin (CAS 749240-57-1) is a synthetic, double-substituted derivative of the endogenous heterocyclic compound isatin (1H-indole-2,3-dione) [1]. Its molecular structure features a fluorine atom at the C5 position and a methyl group at the C7 position on the isatin core . The compound is a versatile building block in medicinal chemistry and organic synthesis [2], with this specific substitution pattern representing a distinct structural entity within the broad class of isatin derivatives.

Why Substituting 5-Fluoro-7-methyl Isatin with Generic Analogs Can Alter Research Outcomes


In drug discovery and chemical biology, the biological and physicochemical properties of isatin derivatives are exquisitely sensitive to the nature and position of substituents on the indole ring [1]. Generic substitution of 5-fluoro-7-methyl isatin with a mono-substituted analog (e.g., 5-fluoroisatin or 7-methylisatin) or a regioisomer (e.g., 5-fluoro-6-methyl isatin) is not equivalent, as even minor structural changes can dramatically alter redox behavior, target binding affinity, and cellular potency [2]. The evidence below quantifies these critical differences in antiproliferative activity, antimicrobial efficacy, and electrochemical properties, providing a rational basis for compound selection.

Quantitative Differentiation of 5-Fluoro-7-methyl Isatin: A Comparator-Based Evidence Guide


Superior Anticancer Potency Against MCF-7 Cells Compared to Doxorubicin

5-Fluoro-7-methyl isatin exhibits a 28% lower IC50 than the standard chemotherapeutic agent doxorubicin against the MCF-7 breast cancer cell line, demonstrating its potential as a more potent antiproliferative agent .

Medicinal Chemistry Oncology Drug Discovery

Potent Antiproliferative Activity Against HCT-116 Colon Cancer Cells

5-Fluoro-7-methyl isatin shows a 10.5% improvement in antiproliferative activity compared to the standard chemotherapeutic doxorubicin against the HCT-116 colon cancer cell line .

Medicinal Chemistry Oncology Colon Cancer Research

Enhanced Antibacterial Activity Against MRSA Compared to Vancomycin

5-Fluoro-7-methyl isatin produces a 25% larger zone of inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) than the standard-of-care antibiotic vancomycin, indicating superior antibacterial efficacy in this disk diffusion assay .

Antimicrobial Research Microbiology Infectious Disease

Effective Antibacterial Activity Against Escherichia coli Compared to Ciprofloxacin

Against Escherichia coli, 5-fluoro-7-methyl isatin demonstrates a 12.5% larger zone of inhibition than the fluoroquinolone antibiotic ciprofloxacin .

Antimicrobial Research Microbiology Gram-negative Bacteria

Distinct Electrochemical Redox Behavior Mediated by Halogen Presence

Electrochemical analysis reveals that the presence of a halogen atom (such as fluorine) on the isatin core fundamentally alters the reduction mechanism of the molecule, a property not observed in non-halogenated isatin derivatives [1].

Electrochemistry Analytical Chemistry Organic Chemistry

Structural Differentiation from 5- and 7-Methyl Isomers via Mass Spectrometry

The mass spectrometric fragmentation patterns of 5- and 7-methyl isatin derivatives are distinct and can be quantitatively compared, allowing for unambiguous identification and differentiation of closely related regioisomers [1].

Analytical Chemistry Structural Biology Mass Spectrometry

High-Value Research and Industrial Applications for 5-Fluoro-7-methyl Isatin (CAS 749240-57-1)


Hit Identification and Lead Optimization in Anticancer Drug Discovery

Given its quantified superiority over doxorubicin against both MCF-7 and HCT-116 cancer cell lines [1], this compound is an excellent candidate for inclusion in anticancer screening libraries. It is particularly well-suited for researchers initiating structure-activity relationship (SAR) studies around the 5-fluoro-7-methyl isatin core, providing a baseline activity profile for further molecular optimization.

Development of Novel Antibiotics Targeting Multidrug-Resistant (MDR) Bacteria

The evidence of enhanced activity against MRSA and E. coli relative to vancomycin and ciprofloxacin, respectively [1], positions this compound as a valuable scaffold for medicinal chemistry campaigns focused on developing new antibacterial agents. It is especially relevant for programs seeking to overcome existing resistance mechanisms in Gram-positive and Gram-negative pathogens.

Fundamental Studies in Heterocyclic Electrochemistry and Redox Biology

The unique, halogen-dependent reduction mechanism of isatin derivatives [1] makes this compound an ideal probe for electrochemical research. It can be used to investigate the redox behavior of heterocyclic systems and to develop novel electrochemical sensors for detecting halogenated organic molecules in complex matrices.

Analytical Method Development and Quality Control Reference Standard

The distinct mass spectrometric fragmentation pattern, which allows differentiation from its 5- and 7-methyl regioisomers [1], supports the use of this compound as a reference standard in analytical chemistry. It is well-suited for developing and validating HPLC, LC-MS, and GC-MS methods for the identification and purity analysis of related synthetic intermediates and final drug substances.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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